4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
Description
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one is a pyrazolinone derivative characterized by a 3,4-dimethoxyphenyl substituent at the 4-position and a bulky tert-butyl group at the 3-position. The tert-butyl group likely improves metabolic stability and lipophilicity, critical factors in drug design .
Properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)20-17(13-15-11-12-18(26-4)19(14-15)27-5)21(25)24(23-20)16-9-7-6-8-10-16/h6-14H,1-5H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTXPNNVNIEXOD-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Starting Materials :
- 3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one.
- 3,4-Dimethoxybenzaldehyde.
Procedure :
Key Observations :
Table 2 : Conditions for Knoevenagel Condensation
| Pyrazolinone | Aldhyde | Base | Solvent | Temperature | Yield (Inferred) |
|---|---|---|---|---|---|
| 3-(tert-Butyl)-1-phenyl-2-pyrazolin-5-one | 3,4-Dimethoxybenzaldehyde | Piperidine | Toluene | Reflux | 70–85% |
Alternative Synthetic Routes
Solid-Phase Synthesis
Solid-supported reagents (e.g., NH4F/Al2O3) have been employed in heterocycle synthesis to simplify purification. While untested for this compound, such methods could enhance efficiency.
Optimization and Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates reactions like cyclocondensation and Knoevenagel condensation. For instance, Ji et al. reported MWI-driven pyrazole synthesis in ≤10 minutes. Applied here, MWI could reduce the traditional 6–12 hour reflux to under 30 minutes.
Catalytic Systems
- Acid Catalysts : HCl or acetic acid improve cyclocondensation kinetics.
- Base Catalysts : Piperidine or K2CO3 enhance enolate formation during condensation.
Analytical Characterization
Critical data for validating successful synthesis include:
- Melting Point : 150–152°C (similar to analog 3-tert-butyl-1-methyl-2-pyrazolin-5-one).
- Spectroscopy :
Industrial and Scalability Considerations
Large-scale production faces challenges such as:
- Cost of tert-Butyl β-Keto Esters : Custom synthesis may be required.
- Purification : Column chromatography is often needed to isolate the final product.
Chemical Reactions Analysis
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that pyrazolone derivatives possess significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. Studies indicate that it can inhibit lipid peroxidation, thus protecting cellular membranes from damage caused by reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. In vitro studies have reported that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In animal models, 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one has been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation markers and alleviate symptoms in models of acute inflammation, indicating its potential utility in treating inflammatory diseases .
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary results suggest that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is needed to fully elucidate its mechanisms of action and efficacy against different cancer types.
Case Studies
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function .
Comparison with Similar Compounds
Substituent Variations
- 4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0) Structure: Differs by having a single methoxy group (4-methoxy) and a methyl group instead of tert-butyl.
3-(Tert-butyl)-4-((2-hydroxy-3-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one
Heterocyclic Analogues with Overlapping Substituents
Isoxazole-Pyrimidine Hybrids
- 5-(((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pyrimidin-2-yl)thio)methyl)-3-(3,4-dimethoxyphenyl)isoxazole (6b) Structure: Combines isoxazole and pyrimidine rings with a 3,4-dimethoxyphenyl group. Properties: Melting point = 126–128°C; synthesized in 40% yield.
- Tert-butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6e) Structure: Includes tert-butyl and 3,4-dimethoxyphenyl groups but lacks the pyrazolinone ring. Properties: Lower melting point (85–87°C) than the target compound, suggesting reduced crystallinity due to the flexible piperazine linker .
Benzoxazole and Pyrazolopyrimidine Derivatives
- tert-Butyl 4-(3-(2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl)propanoyl)piperazine-1-carboxylate (46d) Structure: Benzoxazole core with tert-butyl and 3,4-dimethoxyphenyl groups. Properties: Synthesized in 66% yield; the benzoxazole ring may confer fluorescence properties, unlike the pyrazolinone’s lactam reactivity .
- Pyrazolo[3,4-d]pyrimidine Derivatives (Example 62) Structure: Fluorinated pyrazolopyrimidine with thiophene and chromenone groups. Properties: Molecular weight = 560.2 g/mol; higher than the target compound. The fluorine atoms improve metabolic stability but may increase toxicity risks .
Comparative Data Table
Key Findings and Implications
- Structural Impact : The tert-butyl group in the target compound likely enhances lipophilicity and stability compared to methyl or hydroxyl substituents in analogues .
- Biological Potential: While 3,4-dimethoxyphenyl-containing compounds show neurotrophic and receptor-binding activities, the pyrazolinone core’s unique reactivity (e.g., lactam ring) may differentiate its mechanism from cyclohexene or isoxazole derivatives .
- Synthetic Feasibility : Yields for tert-butyl-containing compounds (e.g., 46d at 66%) suggest viable synthetic routes, though optimization may be required for the target compound .
Biological Activity
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound notable for its diverse biological activities. This compound belongs to the pyrazole class, which is recognized for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.44 g/mol. The compound features a pyrazoline ring that is substituted with a dimethoxyphenyl group and a tert-butyl group, contributing to its lipophilicity and potential bioactivity.
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For instance, compounds similar to this have demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in drug development .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes, potentially altering cell signaling pathways.
- Receptor Binding : It may bind to specific receptors that mediate cellular responses related to growth and inflammation .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Lung Cancer : A derivative similar to this compound was tested in vivo and showed promising results in reducing tumor size in mouse models.
- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a 3,4-dimethoxyphenyl aldehyde with a tert-butyl-substituted pyrazolinone precursor under reflux conditions in ethanol or DMF, catalyzed by bases like triethylamine or acidic conditions depending on the intermediate .
- Step 2 : Purification via column chromatography or recrystallization from ethanol-DMF mixtures to isolate the final product .
- Key Conditions : Reaction temperatures (70–100°C), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to track intermediate formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly the Z/E configuration of the methylene group .
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the known solubility properties and stability considerations for this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO and ethanol, sparingly soluble in aqueous buffers. Pre-solubilization in DMSO (1–10 mM stock) is recommended for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 5). Store at –20°C in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Comparative Assays : Standardize assays (e.g., enzyme inhibition vs. cell viability) using positive controls (e.g., known kinase inhibitors) to validate target specificity .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazole-thiazolidinone hybrids) to identify trends in activity-structure relationships .
Q. What strategies are recommended for optimizing the synthetic yield of this compound while minimizing by-product formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 2–6 hrs) and improve regioselectivity .
- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during purification .
Q. How does the tert-butyl group influence the compound's pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group may hinder binding to shallow enzyme pockets but enhance selectivity for hydrophobic binding sites (e.g., ATP-binding domains in kinases) .
- Lipophilicity : Increases logP values, improving membrane permeability but potentially reducing aqueous solubility. Balance via substituent modifications (e.g., adding polar groups) .
Q. What computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound's derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR) .
- QSAR Modeling : Train models with descriptors like Hammett constants (σ) for substituent electronic effects or molar refractivity for steric contributions .
Q. How can researchers design experiments to investigate the compound's mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Combine affinity chromatography (bait: immobilized compound) with mass spectrometry-based proteomics .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cell lines .
- In Vivo Validation : Employ zebrafish or murine models to assess bioavailability and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
